Her2-IN-18
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Overview
Description
Her2-IN-18 is a compound that targets the human epidermal growth factor receptor 2 (HER2), a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. HER2 is frequently overexpressed or amplified in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in controlled environments to ensure purity and yield. This includes the use of automated reactors, purification systems like chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Her2-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Her2-IN-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the role of HER2 in cellular processes.
Industry: Utilized in the development of diagnostic assays and targeted drug delivery systems.
Mechanism of Action
Her2-IN-18 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Her2-IN-18 is unique compared to other HER2 inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Trastuzumab: A monoclonal antibody that targets the extracellular domain of HER2.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets both HER2 and EGFR.
Neratinib: An irreversible tyrosine kinase inhibitor that targets HER2
This compound stands out due to its potential to overcome resistance mechanisms observed with other HER2-targeted therapies .
Properties
Molecular Formula |
C26H24N8O2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H24N8O2/c1-3-24(35)32-9-6-18(14-32)21-8-11-34-25(21)26(28-16-30-34)31-19-4-5-22(17(2)12-19)36-20-7-10-33-23(13-20)27-15-29-33/h3-5,7-8,10-13,15-16,18H,1,6,9,14H2,2H3,(H,28,30,31) |
InChI Key |
RLSURDQRSLXERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CCN(C4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
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